(3-Fluoro-6-methoxy-2-methylphenyl)boronic acid
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Overview
Description
(3-Fluoro-6-methoxy-2-methylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a fluorinated and methoxylated aromatic ring, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-6-methoxy-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-6-methoxy-2-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-6-methoxy-2-methylphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . This compound can also participate in other reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds, styrene derivatives.
Protodeboronation: Fluoro-methoxy-methylbenzene derivatives.
Scientific Research Applications
(3-Fluoro-6-methoxy-2-methylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Fluoro-6-methoxy-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-aryl-boron complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- (3-Fluoro-2-methoxymethyl-6-methylphenyl)boronic acid
- 2-Fluoro-6-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- (3-Methylphenyl)boronic acid
Uniqueness: (3-Fluoro-6-methoxy-2-methylphenyl)boronic acid is unique due to the specific substitution pattern on the aromatic ring, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C8H10BFO3 |
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Molecular Weight |
183.97 g/mol |
IUPAC Name |
(3-fluoro-6-methoxy-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4,11-12H,1-2H3 |
InChI Key |
GNJHTHKUFUNSLS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1C)F)OC)(O)O |
Origin of Product |
United States |
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